2-{[4-(difluoromethoxy)-3-methoxyphenyl]carbonyl}-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes difluoromethoxy, methoxybenzoyl, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The key steps typically include:
Formation of the Difluoromethoxybenzoyl Intermediate: This step involves the reaction of a suitable benzoyl chloride derivative with difluoromethoxy reagents under controlled conditions.
Synthesis of the Pyrazolyl Intermediate: This involves the preparation of a pyrazole derivative through cyclization reactions.
Coupling Reaction: The final step involves coupling the difluoromethoxybenzoyl intermediate with the pyrazolyl intermediate in the presence of a hydrazinecarbothioamide reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to disease processes.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]-oxazole-4-ylmethanol: This compound shares the difluoromethoxy group and has similar chemical properties.
2-[4-(Difluoromethoxy)-3-methoxybenzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide: Another compound with a similar structure and functional groups.
Uniqueness
2-[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H21F2N5O3S |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
1-[[4-(difluoromethoxy)-3-methoxybenzoyl]amino]-3-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]thiourea |
InChI |
InChI=1S/C21H21F2N5O3S/c1-13-5-3-4-6-15(13)11-28-12-16(10-24-28)25-21(32)27-26-19(29)14-7-8-17(31-20(22)23)18(9-14)30-2/h3-10,12,20H,11H2,1-2H3,(H,26,29)(H2,25,27,32) |
InChI Key |
GJHUJSOSOGJENV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=S)NNC(=O)C3=CC(=C(C=C3)OC(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.